molecular formula C10H11ClFNO B1415489 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine CAS No. 1864587-95-0

3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine

Cat. No.: B1415489
CAS No.: 1864587-95-0
M. Wt: 215.65 g/mol
InChI Key: PVJWYCRHCVCYEJ-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine is a synthetic organic compound characterized by the presence of an azetidine ring substituted with a 3-chloro-4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine typically involves the reaction of 3-chloro-4-fluorophenol with azetidine derivatives. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures, usually around 100-120°C, to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-chloro-4-fluorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-3-8(1-2-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWYCRHCVCYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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